molecular formula C₉¹³C₆H₁₁I₄NO₇S B1160844 Thyroxine 4'-O-Sulfate-13C6

Thyroxine 4'-O-Sulfate-13C6

Cat. No.: B1160844
M. Wt: 862.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thyroxine 4'-O-Sulfate-13C6 is a stable isotope-labeled analog of a major thyroid hormone metabolite and serves as a crucial internal standard in quantitative mass spectrometry-based assays . The use of this carbon-13 labeled standard is essential for the accurate and sensitive determination of endogenous thyroxine sulfate levels in complex biological matrices such as serum and plasma, as it corrects for analyte loss during sample preparation and variations in instrument response . As a metabolite of thyroxine (T4), thyroxine sulfate is integral to research focused on thyroid hormone regulation, transport, and metabolic pathways . This compound is therefore invaluable in advanced endocrinology research, particularly in studies aiming to elucidate the role of sulfated thyroid hormones in health, disease, and developmental processes. The application of this compound supports the development of highly reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, helping to overcome challenges like matrix effects and ensuring the precision required for metabolic profiling and clinical research .

Properties

Molecular Formula

C₉¹³C₆H₁₁I₄NO₇S

Molecular Weight

862.89

Synonyms

O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodo-L-tyrosine-13C6;  Thyroxine Hydrogen Sulfate-13C6;  Thyroxine Sulfate-13C6; _x000B__x000B_

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Thyroxine 4 O Sulfate 13c6

Strategies for Regioselective Sulfation of Thyroxine Precursors

The synthesis of Thyroxine 4'-O-Sulfate-13C6 necessitates a regioselective sulfation process, specifically targeting the 4'-hydroxyl group of the thyroxine molecule. This selectivity is critical to mimic the natural metabolite, Thyroxine 4'-O-Sulfate (T4S), which is a known component in human serum and amniotic fluid. medchemexpress.com The sulfation is typically achieved by reacting the ¹³C₆-labeled thyroxine precursor with a suitable sulfating agent. Common strategies involve the use of sulfur trioxide pyridine (B92270) complex or other related reagents under controlled conditions to favor sulfation at the phenolic hydroxyl group over the amino acid's carboxyl or amino groups. The reaction's regioselectivity can be influenced by factors such as the choice of solvent, reaction temperature, and the presence of protecting groups on other reactive sites of the thyroxine molecule.

Methodologies for Stable Isotope (¹³C₆) Introduction into the Thyroxine Scaffold

The incorporation of six carbon-13 (¹³C) atoms into the thyroxine structure is a key step in creating the labeled standard. medchemexpress.com This is typically accomplished by starting with a ¹³C-labeled precursor for one of the aromatic rings of thyroxine. For instance, L-Tyrosine-(ring-¹³C₆) can serve as a starting material. The synthesis then proceeds through established routes for thyroxine synthesis, which involve the coupling of two iodinated tyrosine derivatives. nih.gov The ¹³C₆-labeled tyrosine ring is incorporated into what will become the outer ring (the one containing the 4'-hydroxyl group) of the final thyroxine molecule. This ensures that the isotopic label is present on the same ring that undergoes sulfation.

Optimization of Synthetic Yields and Purity for Labeled Thyroxine 4'-O-Sulfate

Achieving high synthetic yields and purity is a significant challenge in the multi-step synthesis of Thyroxine 4'-O-Sulfate-¹³C₆. Each step, from the initial iodination and coupling reactions to the final sulfation and deprotection, must be carefully optimized. Purification is often a critical bottleneck. Techniques like column chromatography are essential to separate the desired product from unreacted starting materials, regioisomers, and other byproducts. nih.gov The final product's purity is paramount for its use as a reliable internal standard in quantitative mass spectrometry.

Table 1: Illustrative Synthetic Parameters and Outcomes

ParameterCondition/ValueOutcome/Observation
Starting Material L-Thyroxine-(tyrosine-ring-¹³C₆)Ensures correct isotopic labeling.
Sulfating Agent Sulfur trioxide pyridine complexPromotes regioselective sulfation at the 4'-position.
Reaction Solvent Anhydrous PyridineFacilitates the reaction and solubilizes reactants.
Reaction Temperature 0°C to room temperatureControlled to minimize side reactions.
Purification Method High-Performance Liquid Chromatography (HPLC)Essential for isolating the high-purity product. scispace.com
Typical Yield Variable, often modest due to multi-step natureRequires careful optimization at each stage.
Final Purity >98% (as determined by HPLC and NMR)Critical for use as a quantitative standard.

This table presents a generalized summary of synthetic conditions. Actual parameters can vary based on specific laboratory protocols.

Advanced Analytical Verification of Thyroxine 4'-O-Sulfate-¹³C₆ Structural Integrity and Isotopic Enrichment

The final verification of the synthesized compound's structure and isotopic enrichment is non-negotiable. A combination of advanced analytical techniques is employed to provide a comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS): This technique is fundamental for confirming the molecular weight of the final compound, which will be higher than the unlabeled T4S due to the six ¹³C atoms. The observed mass-to-charge ratio (m/z) provides direct evidence of successful isotopic incorporation. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique where Thyroxine 4'-O-Sulfate-¹³C₆ is utilized as an internal standard. unisi.itsigmaaldrich.com The development of a robust LC-MS/MS method involves optimizing the chromatographic separation of T4S from other thyroid hormone metabolites and establishing specific precursor-product ion transitions for both the labeled and unlabeled compounds. endocrine-abstracts.org This allows for highly selective and sensitive quantification.

Table 2: Analytical Verification Data for Thyroxine 4'-O-Sulfate-¹³C₆

Analytical TechniqueParameterExpected ResultPurpose
HRMS Exact Mass[M-H]⁻ ion corresponding to C₁₅H₁₀¹³C₆I₄NO₇S⁻Confirms elemental composition and isotopic labeling.
¹H NMR Chemical Shifts & CouplingSpectrum consistent with the proposed structure.Verifies overall molecular structure and purity.
¹³C NMR Enriched SignalsSix prominent signals in the aromatic region.Confirms the location and enrichment of ¹³C isotopes.
LC-MS/MS MRM TransitionsSpecific precursor-to-product ion transitions.Establishes the method for its use as an internal standard. researchgate.net

The expected results are illustrative. Precise values would be determined experimentally.

Enzymatic Mechanisms of Thyroxine Sulfation and Desulfation

Characterization of Sulfotransferase (SULT) Isoforms Mediating Thyroxine 4'-O-Sulfation

Sulfation of the phenolic 4'-hydroxyl group of thyroxine (T4) is a primary route of its metabolism, effectively inactivating the hormone and facilitating its elimination. core.ac.ukfrontiersin.org This reaction is catalyzed by a variety of cytosolic SULT isoforms, each exhibiting distinct but often overlapping substrate specificities and tissue distribution patterns. portlandpress.com

Several SULT isoforms have been identified as key players in the sulfation of thyroxine and its metabolites. Notably, members of the SULT1 family, including SULT1A1 and SULT1E1, are significantly involved. portlandpress.comnih.govscispace.com

SULT1A1 , often referred to as phenol (B47542) sulfotransferase, demonstrates high activity towards various iodothyronines. nih.govoup.com Studies have shown that SULT1A1 is likely the primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (B1196669) (3,3'-T2) in developing human liver and placenta. oup.comnih.govoup.com Its activity correlates significantly with the sulfation of 3,3'-T2 in various tissues. nih.govoup.comnih.gov

SULT1E1 , also known as estrogen sulfotransferase, efficiently sulfates not only estrogens but also thyroid hormones. nih.goveur.nl It catalyzes the sulfation of T4, 3,5,3'-triiodothyronine (T3), reverse T3 (rT3), and 3,3'-T2. nih.goveur.nl In fact, SULT1E1 is reported to be the most active enzyme for T4 sulfation and exhibits the highest activity for rT3 sulfation among the SULT1 subfamily. nih.govencyclopedia.pubmdpi.com

Other isoforms such as SULT1A3, SULT1B1, and SULT1C2 also contribute to iodothyronine sulfation, though their specific roles and efficiencies can vary. portlandpress.comoup.comphysiology.org

While direct studies utilizing Thyroxine 4'-O-Sulfate-13C6 for kinetic analysis are not extensively detailed in the provided search results, the principles of using labeled substrates are fundamental to understanding enzyme kinetics. The use of isotopically labeled compounds like 13C6-labeled thyroxine allows for precise tracking and quantification of the substrate and its sulfated product in complex biological mixtures, such as tissue cytosols. This methodology is crucial for determining key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which define the affinity of the enzyme for the substrate and its maximum catalytic rate. For instance, a mass spectrometry-based method was developed to measure the formation rates of 3,3'-T2 sulfate (B86663) (3,3'-T2S), yielding a Km of 1070 ± 120 nM and a Vmax of 153 ± 6.6 pmol/min/mg protein in pooled human liver cytosol. nih.gov Such approaches, when applied with 13C6-labeled thyroxine, would provide highly accurate data on the kinetics of thyroxine sulfation by specific SULT isoforms.

SULT isoforms display distinct but overlapping substrate specificities for thyroxine and its analogs. portlandpress.com Generally, the substrate preference for many SULTs involved in thyroid hormone metabolism follows the order: 3,3'-T2 >> rT3 > T3 > T4. nih.goveur.nl

SULT1A1 and SULT1A3 : Both isoforms, along with human liver and kidney cytosol, show a strong preference for 3,3'-T2 as a substrate. nih.gov The apparent Km values for 3,3'-T2 are significantly lower than for T3, indicating a higher affinity for 3,3'-T2. nih.gov For example, the apparent Km of SULT1A1 for 3,3'-T2 is 0.14 µM, while for T3 it is 29.1 µM. nih.gov The sulfation of 3,3'-T2 is competitively inhibited by other iodothyronines. nih.gov

SULT1E1 : This isoform effectively sulfates T4, T3, rT3, and 3,3'-T2, with a preference for rT3 and 3,3'-T2. nih.goveur.nl It is considered the most active enzyme for T4 sulfation. mdpi.com

Rat SULTs : In rats, rSULT1B1 and rSULT1C1 are important for iodothyronine sulfation, with 3,3'-T2 being the overwhelmingly preferred substrate. physiology.orgphysiology.org In contrast, recombinant rat SULT1A1 and SULT1E1 show no catalytic activity towards iodothyronines. physiology.orgphysiology.org

This differential substrate specificity among SULT isoforms highlights the complexity of thyroid hormone metabolism and its regulation in different tissues and species.

Interactive Table: Apparent Km Values (µM) of Human SULTs for Thyroid Hormones

Enzyme/Tissue 3,3'-T2 T3
Liver Cytosol 1.02 54.9
Kidney Cytosol 0.64 27.8
SULT1A1 0.14 29.1
SULT1A3 33 112

Data sourced from a study using 50 µmol/L PAPS. nih.gov

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfate donor for all SULT-catalyzed reactions, and its availability is a critical determinant of sulfation kinetics. nih.govphysiology.orgontosight.ai The reaction mechanism involves the transfer of the sulfuryl group from PAPS to the hydroxyl group of the acceptor substrate, such as thyroxine. physiology.orgontosight.ai

The concentration of PAPS can significantly influence the rate of thyroxine sulfation. The apparent Km values of SULTs for PAPS can vary between isoforms. For instance, when 3,3'-T2 is the substrate, the apparent Km of SULT1A1 for PAPS is 0.65 µM, which is considerably lower than that of SULT1A3 (2.7 µM). nih.gov This suggests that SULT1A1 can function efficiently at lower intracellular PAPS concentrations compared to SULT1A3. The availability of PAPS in different tissues can, therefore, be a rate-limiting factor in the sulfation of thyroid hormones and can modulate the affinity of sulfotransferases for their substrates. ontosight.ai

The expression of SULT isoforms that sulfate thyroxine is tissue-specific, leading to regional differences in thyroid hormone metabolism. portlandpress.comoup.comnih.govresearchgate.net

Liver : The liver is a major site of SULT expression. SULT1A1 is the predominant isoform in the adult human liver, accounting for over 50% of the total SULT protein. nih.govresearchgate.net SULT1E1 and SULT1B1 are also present. nih.govresearchgate.net In contrast, SULT1A3 is largely absent from the adult liver but is expressed at high levels during fetal development. nih.govnih.gov

Kidney and Lung : These organs generally contain lower levels of SULTs compared to the liver and intestine. nih.govresearchgate.net

Placenta : The placenta expresses several SULT isoforms, including SULT1A1 and SULT1A3, from early in gestation. oup.comnih.gov SULT1E1 expression is very low in early pregnancy but increases in the decidual component in later stages. oup.comnih.gov

Brain : In the fetal brain, SULT1A1 activity is highest in the choroid plexus, while both SULT1A1 and SULT1A3 show low and widespread activity in other regions. nih.govoup.com

This differential distribution of SULTs underscores their specific roles in regulating local and systemic thyroid hormone concentrations.

Interactive Table: Relative Expression of Major SULTs in Human Tissues

SULT Isoform Liver Small Intestine Kidney Lung
SULT1A1 +++ ++ + +
SULT1A3 - +++ + +
SULT1B1 + +++ + +
SULT1E1 + + + +
SULT2A1 ++ + + +

Relative expression levels are denoted as: +++ (High), ++ (Medium), + (Low), - (Absent/Very Low). Data compiled from multiple sources. nih.govresearchgate.net

Investigation of Sulfatase Enzymes Responsible for Thyroxine 4'-O-Sulfate Deconjugation

The process of desulfation, which reactivates sulfated thyroid hormones, is catalyzed by sulfatases (arylsulfatases, ARS). eur.nlal-edu.com This enzymatic hydrolysis of the sulfate ester bond is a crucial step in regulating the bioavailability of active thyroid hormones. eur.nl

Several arylsulfatases, including arylsulfatase A (ASA), B (ASB), and C (ASC, also known as steroid sulfatase), are capable of hydrolyzing sulfate esters from a variety of substrates, including steroids and, potentially, thyroxine sulfate. al-edu.comwikipedia.orgnih.gov Arylsulfatase C, a microsomal enzyme, is known to cleave the sulfate from 3,5,3'-triiodothyronine sulfate. al-edu.com While the direct action of specific sulfatases on Thyroxine 4'-O-Sulfate is not extensively detailed in the provided search results, the presence of arylsulfatase activity capable of hydrolyzing 3,3'-T2 sulfate has been detected in developing human liver, lung, and brain, suggesting a functional role for these enzymes in reversing thyroid hormone sulfation. nih.gov The interplay between sulfotransferases and sulfatases thus provides a dynamic mechanism for the precise control of thyroid hormone activity in various tissues and at different developmental stages. wikipedia.org

Characterization of Specific Arylsulfatase Isoforms (e.g., ARSA, ARSB, ARSC) Involved in Iodothyronine Sulfate Hydrolysis

The hydrolysis of the sulfate group from iodothyronines is catalyzed by a family of enzymes known as arylsulfatases (ARS). Research has focused on characterizing the specific isoforms responsible for this vital function. The primary human arylsulfatase isoforms include Arylsulfatase A (ARSA), Arylsulfatase B (ARSB), and Arylsulfatase C (ARSC).

Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) are soluble enzymes located within the lysosomes. nih.gov ARSA's primary endogenous substrate is cerebroside-3-sulfate, and its deficiency leads to the lysosomal storage disorder metachromatic leukodystrophy. wikipedia.org ARSB is involved in the degradation of glycosaminoglycans like dermatan sulfate and chondroitin-4-sulfate. nih.gov Studies using recombinant human arylsulfatases have shown that both ARSA and ARSB are inactive toward iodothyronine sulfates. nih.govdiff.orgeur.nl

Arylsulfatase C (ARSC) , also known as steroid sulfatase (STS), is a microsomal enzyme bound to the endoplasmic reticulum. nih.govoup.com Its well-known function is to hydrolyze steroid sulfates such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate. oup.com Investigations into its role in thyroid hormone metabolism revealed that among the recombinant enzymes tested, only ARSC demonstrated hydrolytic activity toward iodothyronine sulfates. nih.govdiff.org This activity is particularly relevant in the placenta, where ARSC is expressed at high levels and is believed to be the main enzyme responsible for the local hydrolysis of iodothyronine sulfates. nih.goveur.nl However, the profile of sulfatase activity in human liver microsomes differs significantly from that of pure ARSC, suggesting that while ARSC contributes, other, yet-to-be-identified, arylsulfatases are also active in the liver. nih.govdiff.orgoup.com

Table 1: Characterization of Arylsulfatase Isoforms and Their Activity on Iodothyronine Sulfates

IsoformCellular LocationPrimary Endogenous SubstratesActivity Towards Iodothyronine Sulfates
Arylsulfatase A (ARSA)LysosomesCerebroside-3-SulfateInactive. nih.govdiff.org
Arylsulfatase B (ARSB)LysosomesDermatan Sulfate, Chondroitin-4-SulfateInactive. nih.govdiff.org
Arylsulfatase C (ARSC/STS)Endoplasmic ReticulumSteroid Sulfates (DHEAS, Estrone Sulfate)Active; considered the primary sulfatase in the placenta for this function. nih.goveur.nl

Enzymatic Activity Profiling of Sulfatases with this compound as Substrate

To precisely study the kinetics of desulfation, stable isotope-labeled substrates such as this compound are employed. This compound is chemically and enzymatically identical to the endogenous molecule, allowing for its use as a tracer in metabolic studies without interfering with biological processes.

Profiling the enzymatic activity of various sulfatases reveals distinct substrate preferences. Studies comparing the hydrolysis rates of different iodothyronine sulfates have shown that Thyroxine 4'-O-Sulfate (T4S) is generally a less preferred substrate compared to other sulfated iodothyronines.

Recombinant ARSC and human placenta microsomes hydrolyze iodothyronine sulfates with a substrate preference of approximately 3,3′-diiodothyronine sulfate (3,3′-T2S) ≈ T3 sulfate (T3S) >> reverse T3S (rT3S) ≈ T4S. nih.govdiff.orgeur.nl

Human and rat liver microsomes exhibit a slightly different preference: 3,3′-T2S > T3S >> rT3S ≈ T4S. nih.govdiff.orgeur.nl

The kinetic parameters for these reactions are characterized by high apparent Michaelis-Menten constants (Km). For both ARSC and tissue microsomal sulfatases, the Km values for the preferred substrates, 3,3′-T2S and T3S, are greater than 50 μM, indicating a relatively low affinity. nih.govdiff.org The significantly lower hydrolysis rate for T4S suggests an even higher Km value or a lower maximal velocity (Vmax) for this substrate. nih.govdiff.org This low affinity implies that under normal physiological concentrations, the desulfation rate may be highly dependent on substrate availability.

Table 2: Relative Substrate Preference of Sulfatase Activity from Different Sources

Enzyme SourceSubstrate Preference Order (Highest to Lowest)Kinetic Notes
Recombinant ARSC3,3'-T2S ≈ T3S >> rT3S ≈ T4S. nih.govdiff.orgHigh apparent Km values (>50 µM) for 3,3'-T2S and T3S. nih.govdiff.org T4S is a poor substrate.
Human Placenta Microsomes3,3'-T2S ≈ T3S >> rT3S ≈ T4S. nih.govdiff.org
Human & Rat Liver Microsomes3,3'-T2S > T3S >> rT3S ≈ T4S. nih.govdiff.org

Regulation of Sulfatase Expression and Activity in Various Biological Contexts

The expression and activity of sulfatases are tightly regulated, varying significantly across different tissues and developmental stages. This regulation is critical for controlling the local availability of active thyroid hormone. During fetal development, circulating levels of sulfated iodothyronines are markedly elevated, partly due to low activity of the type I deiodinase that would otherwise degrade them. frontiersin.orgscispace.com This has led to the hypothesis that sulfated hormones like T3S act as a systemic reservoir of inactive hormone. scispace.comnih.gov The tissue-specific expression of sulfatases could then locally reactivate the hormone as needed for crucial developmental processes, particularly in the brain. frontiersin.org

Studies on the ontogeny of the sulfation/desulfation pathway show that the expression of both sulfotransferases (SULTs) and arylsulfatases (ARS) is differentially regulated. oup.com For instance, investigations in human fetal tissues have detected low, but present, arylsulfatase activity for the hydrolysis of 3,3'-T2S. oup.comoup.com The expression of various SULT isoforms, which catalyze the initial sulfation, is also distinctly regulated during development in the liver, lungs, and brain. oup.comoup.com This intricate control over both sulfation and desulfation enzymes highlights the pathway's importance in maintaining hormonal balance during critical life stages.

Contribution of Bacterial Sulfatases in Enterohepatic Deconjugation of Sulfated Thyroxine

Beyond tissue-specific sulfatases, the gut microbiome plays a significant role in thyroid hormone homeostasis through the enterohepatic circulation. Sulfated thyroid hormones, being water-soluble, are excreted from the liver into the bile and subsequently enter the gastrointestinal tract. frontiersin.orgnih.gov Here, they can be acted upon by sulfatases produced by intestinal bacteria. acs.org

This bacterial enzymatic activity hydrolyzes the sulfate conjugate, liberating the deconjugated, more lipophilic thyroid hormone, which can then be reabsorbed back into circulation. frontiersin.orgnih.gov This process effectively salvages the hormone from fecal excretion. Research has identified specific obligately anaerobic bacterial strains from the rat intestine, belonging to genera such as Lactobacillus and Eubacterium, that possess potent iodothyronine sulfatase activity and can hydrolyze T4S, T3S, and other metabolites. oup.com Recent metagenomic studies have further revealed a vast number of diverse sulfatase genes within the human gut microbiome, underscoring the potential of these microbial enzymes to reactivate not only hormones but also various drugs and other endobiotics. acs.org

Metabolic Trajectories and Biotransformation of Thyroxine 4 O Sulfate 13c6 in Preclinical Models

In Vitro Studies of Thyroxine 4'-O-Sulfate-13C6 Metabolism

In vitro models provide a controlled environment to investigate the specific cellular and subcellular processes involved in the metabolism of T4S. Cellular systems like hepatocytes and thyrocytes are central to thyroid hormone biotransformation and have been instrumental in defining the metabolic pathways of sulfated iodothyronines.

Studies utilizing primary sandwich-cultured hepatocytes from both rats and humans have demonstrated that sulfation is one of the key pathways for thyroxine metabolism, alongside glucuronidation and deiodination. nih.govresearchgate.net While glucuronidation appears to be a more dominant pathway for T4 metabolism in rat hepatocytes compared to human hepatocytes, T4S is produced in both systems. nih.govresearchgate.net In untreated rat hepatocytes, T4S accounted for approximately 3.6% of the metabolites, a figure comparable to the 4.4% observed in human hepatocytes. nih.govresearchgate.net

The liver is a primary site for the metabolism of thyroid hormones. nih.govnih.gov Hepatocytes are equipped with the necessary sulfotransferases (SULTs) that catalyze the transfer of a sulfonate group to the 4'-hydroxyl group of T4, forming T4S. nih.gov This biotransformation significantly alters the properties of the parent hormone, affecting its subsequent metabolic fate, particularly its interaction with deiodinase enzymes.

Table 1: Comparative Metabolite Distribution of Thyroxine in Untreated Rat and Human Hepatocytes

MetaboliteRat Hepatocytes (% of Total)Human Hepatocytes (% of Total)
T4 Glucuronide (T4G)91.6%5.3%
Thyroxine 4'-O-Sulfate (T4S)3.6%4.4%
T3 + rT3 (Deiodination Products)4.9%90.3%

The metabolic pathways for thyroid hormones are compartmentalized within specific subcellular locations. The enzymes responsible for the key metabolic steps of T4S are strategically located within the cell to ensure efficient processing. The Type I iodothyronine deiodinase (D1), a critical enzyme in T4S metabolism, is an integral membrane protein located in the endoplasmic reticulum of liver cells. scispace.com This localization places the enzyme in a key position to act on both circulating thyroid hormones and those that have entered the hepatocyte.

Sulfotransferases, the enzymes responsible for the initial sulfation of T4 to form T4S, are primarily cytosolic enzymes. This suggests a metabolic sequence where T4 enters the cytoplasm, undergoes sulfation, and the resulting T4S is then transported to the endoplasmic reticulum for deiodination by D1. The transport of sulfated iodothyronines like T4S across cellular membranes is facilitated by specific transporters, including members of the solute carrier (SLC) 22 family, which have been shown to handle these metabolites. bioscientifica.com

The interaction of T4S with deiodinase enzymes is a pivotal aspect of its metabolism and marks a significant deviation from the metabolism of non-sulfated T4. Sulfation of the 4'-phenolic hydroxyl group fundamentally alters the substrate specificity of the deiodinase enzymes. nih.govcapes.gov.br

Specifically, sulfation blocks the outer ring deiodination (ORD) of T4. scispace.comnih.gov ORD is the activating pathway that converts T4 into the more biologically active 3,5,3'-triiodothyronine (T3). nih.govfrontiersin.org Therefore, the formation of T4S prevents the local production of T3S from T4S.

Conversely, sulfation dramatically enhances the inner ring deiodination (IRD) of T4 by the Type I deiodinase (D1). nih.govcapes.gov.briaea.org This IRD pathway converts T4S into 3,3',5'-triiodothyronine sulfate (B86663) (rT3S), an inactive metabolite. iaea.org Studies using rat liver microsomes have shown that T4S is a high-affinity substrate for D1-mediated IRD, with an apparent Michaelis constant (Km) of 0.3 µM and a maximal velocity (Vmax) of 530 pmol/min/mg protein. iaea.org This represents a 200-fold increase in the Vmax/Km ratio for IRD compared to non-sulfated T4. iaea.org The rT3S formed is then rapidly converted by ORD to 3,3'-diiodothyronine (B1196669) sulfate (T2S). iaea.org

This preferential shunting of T4S down the IRD pathway represents a rapid and irreversible inactivation of thyroid hormone. nih.goviaea.org It is important to note that this effect is specific to D1, as the Type II deiodinase (D2) does not catalyze the deiodination of sulfated iodothyronines. nih.govscispace.com

Table 2: Kinetic Parameters for Deiodination of T4S by Rat Liver Type I Deiodinase (D1)

SubstrateDeiodination PathwayApparent Km (µM)Vmax (pmol/min/mg protein)
Thyroxine 4'-O-Sulfate (T4S)Inner Ring Deiodination (IRD) to rT3S0.3530
Reverse T3 Sulfate (rT3S)Outer Ring Deiodination (ORD) to 3,3'-T2S0.06516

In Vivo Tracer Studies of this compound in Animal Models

In vivo studies using isotopically labeled T4S are essential for understanding its pharmacokinetics, tissue distribution, and metabolic fate within a whole-organism context. Animal models, particularly fetal sheep, have been invaluable in demonstrating the physiological relevance of T4S.

Tracer studies in fetal sheep have revealed that T4S is a major thyroid hormone metabolite, with significant concentrations found in serum, bile, meconium, and allantoic and amniotic fluids. nih.gov In fetal sheep at 130 days of gestation, serum T4S concentrations can reach levels as high as 989 ng/dL. nih.gov These high circulating levels of T4S are thought to be a consequence of the relatively low activity of Type I 5'-deiodinase in fetal tissues. nih.gov

The biodistribution data indicate that T4S undergoes significant biliary excretion. High concentrations of T4S were measured in fetal sheep bile, and even higher levels were found to accumulate in the meconium, suggesting it is a major route of disposal for this metabolite during fetal life. nih.gov The presence of T4S in allantoic and amniotic fluids further underscores its widespread distribution and clearance via multiple pathways in the fetus. nih.gov Following birth, serum concentrations of T4S decrease significantly, coinciding with the maturation of deiodinase activity. nih.gov

Table 3: T4S Concentrations in Various Fluids and Tissues of Fetal Sheep (130-131 Days Gestation)

SampleMean T4S Concentration
Serum989 ng/dL
Bile~873-1006 ng/dL (range from 94-130 days)
Meconium46- to 83-fold higher than bile
Allantoic FluidSignificantly higher than urine or amniotic fluid

The use of isotopically labeled T4S, such as this compound, allows for the unambiguous tracking of the carbon skeleton of the parent molecule as it is converted into downstream metabolites. As established in in vitro studies, the primary metabolic transformation of T4S in vivo is its rapid inner ring deiodination to rT3S. iaea.org

This conversion is a critical step in the irreversible inactivation pathway. Isotopic tracing would demonstrate the transfer of the 13C6-labeled thyronine core from T4S to rT3S, and subsequently to 3,3'-T2S. These sulfated metabolites are then subject to excretion, primarily through the biliary route, as evidenced by their high concentration in fetal bile and meconium. nih.gov The extensive sulfation and subsequent deiodination of T4 in the fetus may serve as a protective mechanism, tightly regulating the exposure of developing tissues to active thyroid hormone while ensuring a rapid disposal pathway for the parent hormone, T4.

Impact of Physiological and Experimental Conditions on this compound Disposition in Animal Models

The disposition of thyroxine 4'-O-sulfate, a significant metabolite of thyroxine (T4), is markedly influenced by the physiological state of the animal and by various experimental manipulations. Studies in preclinical models, particularly rats and sheep, have demonstrated that conditions altering thyroid hormone homeostasis or the activity of key metabolic enzymes can substantially change the concentrations and distribution of T4S.

One of the most significant physiological factors is the thyroid status of the animal. In ovine models, fetal hypothyroidism induced by thyroidectomy leads to notable changes in iodothyronine sulfate levels. Following thyroidectomy in fetal sheep between 110-113 days of gestation, a significant decrease in the mean serum concentrations of thyroxine sulfate (T4S) was observed. physiology.orgnih.gov This reduction was not uniform across all fluids; while serum T4S decreased, significant reductions in T4S were also specifically noted in the bile of the thyroidectomized fetuses. physiology.orgnih.gov This highlights the fetal thyroid gland as a primary source for circulating T4S.

Experimental conditions designed to alter thyroid hormone metabolism also have a profound impact on T4S disposition. For instance, the inhibition of type I deiodinase, an enzyme crucial for the breakdown of thyroid hormones, enhances the sulfation pathway. In rats, inhibiting this enzyme leads to increased biliary excretion of T4S. medchemexpress.com This suggests that when the primary deiodination pathway is compromised, sulfation becomes a more prominent route for T4 metabolism and clearance. Furthermore, environmental factors such as temperature have been shown to influence the half-life of thyroxine in rats, which in turn can affect the substrate availability for sulfation. nih.gov

Studies in adult mice with induced hyperthyroidism via thyroxine administration revealed robust compensatory mechanisms in the brain. nih.gov This treatment led to a significant increase in the expression of the thyroxine-inactivating enzyme, type 3 deiodinase (Dio3), while decreasing the expression of thyroid hormone receptors. nih.gov Although this study did not directly measure T4S, the upregulation of inactivating pathways suggests a coordinated response to buffer tissues from hormone excess, a context in which sulfation is known to play a role. The administration of T4 to male rats has also been shown to alter testicular metabolism and hormone levels, indicating that systemic experimental hyperthyroidism can have tissue-specific metabolic consequences. nih.gov

The following table summarizes findings on the impact of different conditions on T4S levels in animal models.

Animal Model Condition Tissue/Fluid Observed Effect on T4S Disposition Reference
Fetal SheepHypothyroidism (induced by thyroidectomy)SerumSignificant decrease in mean concentration physiology.orgnih.gov
Fetal SheepHypothyroidism (induced by thyroidectomy)BileSignificant decrease in concentration physiology.orgnih.gov
RatInhibition of Type I DeiodinaseBileEnhanced biliary excretion of T4S medchemexpress.com
RatAltered Environmental TemperatureWhole BodyInfluences the whole-body half-life of T4, affecting substrate for sulfation nih.gov

Ontogenetic Development of Thyroxine Sulfation and Desulfation in Animal Models

The processes of thyroxine sulfation and desulfation are subject to significant developmental regulation, with distinct patterns observed during fetal, neonatal, and adult life stages in various animal models. Sulfation is a particularly prominent pathway of thyroid hormone metabolism during fetal development, serving as a mechanism for hormone inactivation and regulation. eur.nl

Studies in developing sheep have been pivotal in characterizing the ontogeny of iodothyronine sulfation. Thyroxine sulfate (T4S) and other sulfated metabolites are identified as major thyroid hormone derivatives in ovine fetuses and neonates. physiology.orgnih.gov The concentrations of these sulfated conjugates fluctuate with gestational age, with peak mean levels in various tissue fluids generally occurring between 110 and 130 days of gestation (term is approximately 150 days). physiology.orgnih.gov In fetal sheep, significant amounts of T4S are found not only in serum but also in meconium, bile, and allantoic and amniotic fluids, underscoring the pathway's importance in fetal hormone economy. medchemexpress.com

The rat is another frequently used animal model to investigate the developmental aspects of thyroid hormone metabolism. eur.nl Research has focused on identifying the specific sulfotransferase (SULT) enzymes responsible for iodothyronine sulfation and their expression patterns over time. While several SULT enzymes have been characterized, their activity and expression are tissue-specific and change throughout development. eur.nl

Conversely, the maturation of desulfation activity is also a critical developmental process. In rats, hepatic desulfation activity undergoes maturation, influencing how sulfated thyroid hormones are processed and potentially reactivated. eur.nl The balance between the activities of sulfotransferases and sulfatases is crucial for regulating the pool of active thyroid hormone available to tissues during critical developmental windows.

The table below outlines the key findings related to the developmental patterns of thyroxine sulfation in preclinical models.

Animal Model Developmental Stage Key Finding Reference
SheepFetal (94-145 days gestation)T4S is a major thyroid hormone metabolite found in serum, meconium, bile, allantoic fluid, and amniotic fluid. physiology.orgnih.govmedchemexpress.com
SheepFetal (110-130 days gestation)Peak mean tissue fluid levels of sulfated iodothyronines are observed. physiology.orgnih.gov
RatFetalSulfation is an important pathway for the reversible inactivation of thyroid hormone. eur.nl
RatDevelopingHepatic desulfation activity undergoes maturation, impacting the processing of T4S. eur.nl

Biological Relevance and Modulatory Role in Thyroid Hormone Homeostasis Mechanistic & Non Clinical

Thyroxine 4'-O-Sulfate-13C6 as a Transiently Inactive Reservoir of Thyroid Hormone

This compound, reflecting the behavior of its endogenous, non-labeled form, can be considered a transiently inactive reservoir of thyroid hormone. The addition of a sulfate (B86663) group to the 4'-hydroxyl position of the outer ring of thyroxine renders the molecule biologically inactive, as it prevents the binding of the hormone to thyroid hormone receptors (TRs) nih.gov. This inactivation is a critical mechanism for modulating the levels of free, active thyroid hormone.

This role as an inactive reservoir is particularly prominent during fetal development. In this critical period, sulfation of thyroid hormones is a major metabolic pathway. The resulting sulfated conjugates, including T4S, can be hydrolyzed by sulfatases present in various tissues, thereby releasing the active hormone in a controlled, tissue-specific manner. This suggests a sophisticated system for regulating thyroid hormone availability during organogenesis, where precise hormonal signaling is paramount.

Role in Thyroid Hormone Clearance and Excretion Mechanisms in Experimental Systems

Sulfation is a pivotal step in the clearance and excretion of thyroid hormones. The conjugation of a sulfate moiety to thyroxine significantly alters its metabolic fate, primarily by making it a more favorable substrate for certain deiodinases and facilitating its elimination.

Experimental studies have demonstrated that sulfation of T4 blocks its conversion to the active hormone T3 by outer ring deiodination (ORD). Conversely, it markedly accelerates its degradation via inner ring deiodination (IRD) by the type I iodothyronine deiodinase (ID-I) oup.comnih.gov. This shunting of T4 towards an irreversible inactivation pathway is a key mechanism for clearing excess thyroid hormone and preventing thyrotoxicosis nih.gov.

Furthermore, the increased water solubility of Thyroxine 4'-O-Sulfate enhances its renal and biliary excretion. While the sulfates themselves can be excreted, their rapid deiodination in the liver means that little of the intact conjugate is typically found in bile or serum under normal conditions.

Mechanistic Interactions with Thyroid Hormone Transporters

The entry of thyroid hormones and their metabolites into cells is a regulated process mediated by a variety of transmembrane transporters. This compound, like its endogenous counterpart, interacts with several of these transport proteins, which influences its distribution and subsequent metabolism.

Key families of transporters implicated in the movement of sulfated thyroid hormones include the Organic Anion-Transporting Polypeptides (OATPs) and Monocarboxylate Transporters (MCTs). While MCT8, a specific and high-affinity transporter for T3 and T4, does not appear to transport sulfated iodothyronines, other transporters show significant affinity for these conjugates nih.gov.

For instance, members of the OATP family have been shown to facilitate the transport of sulfated thyroid hormones. The substrate specificity and transport kinetics can vary among different OATP isoforms, suggesting tissue-specific roles in the uptake and efflux of compounds like Thyroxine 4'-O-Sulfate. The interaction of sulfated thyroid hormones with these transporters is crucial for their delivery to metabolizing organs such as the liver and kidneys, where they can be further processed for excretion.

Modulation of Intracellular Thyroid Hormone Signaling Pathways by Sulfated Metabolites

The sulfation of thyroxine and its metabolites directly modulates intracellular thyroid hormone signaling, primarily by controlling the availability of the active hormone, T3, to its nuclear receptors. As previously mentioned, Thyroxine 4'-O-Sulfate itself is biologically inactive and does not bind to thyroid hormone receptors to initiate gene transcription nih.gov.

The primary mechanism of modulation is through the alteration of deiodinase activity. By blocking the activating pathway (ORD of T4 to T3) and promoting the inactivating pathway (IRD of T4), sulfation effectively reduces the intracellular pool of T3 that can bind to TRs and regulate the expression of target genes oup.comnih.gov. This represents a critical pre-receptor control mechanism for fine-tuning thyroid hormone action at the cellular level.

Comparative Studies of this compound Metabolism Across Different Species (e.g., Mammalian vs. Non-Mammalian Models)

The metabolism of thyroid hormones, including the process of sulfation, exhibits notable differences across various species. These variations can provide valuable insights into the evolution of thyroid hormone regulation and the specific physiological roles of sulfated metabolites in different animal models.

Mammalian Models: In mammals such as humans and rats, sulfation is a well-established pathway for thyroid hormone inactivation and clearance nih.govnih.gov. However, the relative importance of sulfation versus other conjugation pathways, like glucuronidation, can differ. For example, in vitro studies have shown that rat hepatocytes have a significantly higher rate of T4 metabolism compared to human hepatocytes, with glucuronidation being the predominant pathway in rats nih.gov. In contrast, while glucuronidation is also significant in humans, sulfation plays a more prominent role in the metabolism of T4 compared to rats.

SpeciesPrimary T4 Conjugation PathwayRelative Rate of T4 MetabolismReference
HumanGlucuronidation and SulfationLower nih.gov
RatGlucuronidationHigher nih.gov

Non-Mammalian Models: Studies in non-mammalian vertebrates, such as amphibians and reptiles, indicate that the fundamental mechanisms of thyroid hormone action are conserved, but species-specific differences in metabolism exist nih.govresearchgate.net. For instance, in amphibians, thyroid hormones are crucial for metamorphosis, and the regulation of their activity is tightly controlled. While specific data on Thyroxine 4'-O-Sulfate metabolism in many non-mammalian species is limited, the presence of sulfotransferase enzymes in these animals suggests that sulfation is likely an important metabolic pathway. The substrate specificity of these enzymes can differ between species, potentially leading to variations in the profile of sulfated thyroid hormone metabolites nih.govnih.gov. Further research in a broader range of species is needed to fully elucidate the comparative aspects of Thyroxine 4'-O-Sulfate metabolism.

Advanced Research Applications of Thyroxine 4 O Sulfate 13c6

Utilization in Mechanistic Studies of Thyroid Hormone Biotransformation Pathways

The biotransformation of thyroid hormones is a complex process involving deiodination, glucuronidation, and sulfation. oup.com Sulfation, a phase II detoxification reaction, increases the water solubility of thyroxine, facilitating its excretion. oup.com The use of Thyroxine 4'-O-Sulfate-13C6 is instrumental in elucidating the precise mechanisms of these pathways.

By introducing a stable isotope-labeled compound into biological systems, researchers can accurately trace its metabolic fate. The 13C6 label allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts using mass spectrometry. nih.govnih.govcerilliant.com This is particularly valuable in studying the interplay between sulfation and deiodination. Sulfation of the phenolic hydroxyl group of T4 blocks its conversion to the active hormone triiodothyronine (T3) and instead promotes its irreversible inactivation and degradation. nih.gov

The use of 13C-labeled thyroxine has been demonstrated in pharmacokinetic studies to understand its metabolism and clearance. nih.gov Similarly, this compound can be employed to quantify the flux through the sulfation and subsequent deiodination pathways, providing a more dynamic and accurate picture of thyroid hormone biotransformation than static measurements of endogenous hormone levels alone. This stable isotope dilution mass spectrometry approach offers high accuracy and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity. nih.gov

Application in Enzyme Inhibition and Activation Assays for SULTs and Sulfatases

Sulfotransferases (SULTs) are the enzymes responsible for catalyzing the sulfation of thyroid hormones, while sulfatases reverse this process. nih.gov this compound serves as a valuable substrate in assays designed to investigate the activity of these enzymes and to screen for potential inhibitors or activators.

In such assays, the labeled substrate is incubated with a source of SULTs or sulfatases, such as human liver cytosol. nih.gov The rate of formation or degradation of this compound can be precisely quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govthermofisher.cn This allows for the determination of key enzyme kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax).

A significant application of these assays is in toxicology and pharmacology, to assess the potential of various compounds to disrupt thyroid hormone homeostasis. Many environmental chemicals have been identified as endocrine disruptors that can inhibit SULT activity. nih.gov By using this compound, researchers can perform high-throughput screening of these compounds and determine their inhibitory potency (e.g., IC50 values).

Table 1: Inhibition of 3,3'-T2 Sulfotransferase Activity by Various Environmental Contaminants

CompoundCompound ClassIC50 (nM)
2,4,6-tribromophenolHalogenated Phenol (B47542)1.5 ± 0.2
TriclosanAntimicrobial2.8 ± 0.3
4-OH-BDE 90Hydroxylated Polybrominated Diphenyl Ether (OH-BDE)4.5 ± 0.6
6-OH-BDE 47Hydroxylated Polybrominated Diphenyl Ether (OH-BDE)8.6 ± 1.1
Tetrabromobisphenol ABrominated Flame Retardant21 ± 2

Data adapted from a study on the inhibition of thyroid hormone sulfotransferase activity. While the study used 3,3'-diiodothyronine (B1196669) (3,3'-T2) as the substrate, the principle of using a labeled substrate like this compound for such inhibition assays is directly applicable.

Development of Advanced In Vitro and Ex Vivo Models for Studying Thyroid Hormone Conjugation and Deconjugation

To better understand the complexities of thyroid hormone metabolism in a controlled environment, researchers are increasingly turning to advanced in vitro and ex vivo models. These models, which include cell cultures, tissue explants, and organoids, provide a platform to study specific aspects of thyroid physiology and toxicology. mdpi.comnih.govresearchgate.netendocrine-abstracts.org

The use of this compound in these models is crucial for accurately quantifying the rates of conjugation and deconjugation. For instance, in a culture of hepatocytes, the addition of labeled thyroxine can be followed by the measurement of its sulfated and glucuronidated metabolites, providing insights into the hepatic clearance of thyroid hormones. nih.gov

Contribution to Understanding Environmental Perturbations on Thyroid Hormone Metabolism (Non-Clinical Contexts)

There is growing concern about the impact of environmental chemicals on thyroid function. nih.govnih.govnih.gov Many of these compounds, including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and bisphenol A (BPA), are known endocrine disruptors that can interfere with thyroid hormone synthesis, transport, and metabolism. researchgate.netfrontiersin.orgsemanticscholar.orgmdpi.com

This compound is a key tool in non-clinical studies aimed at understanding how these environmental contaminants perturb thyroid hormone metabolism. By using stable isotope-labeled compounds in combination with sensitive analytical techniques like LC-MS/MS, researchers can accurately measure changes in the levels of sulfated thyroid hormones in response to chemical exposure. researchgate.net

These studies are often conducted in animal models or in vitro systems to identify the mechanisms of toxicity. For example, research has shown that some environmental chemicals can inhibit the activity of sulfotransferases, leading to a decrease in the sulfation of thyroxine. nih.gov This can disrupt the delicate balance of thyroid hormone homeostasis and potentially lead to adverse health effects. The use of this compound in such studies allows for precise quantification of these perturbations, providing valuable data for risk assessment and regulatory decision-making.

Future Directions and Emerging Research Avenues for Thyroxine 4 O Sulfate 13c6 Research

Integration with Multi-Omics Approaches for Comprehensive Pathway Mapping

The advent of multi-omics technologies, including metabolomics and proteomics, offers an unprecedented opportunity to map the intricate network of thyroid hormone pathways. The use of Thyroxine 4'-O-Sulfate-¹³C₆ as a tracer in these studies can provide dynamic insights into the flux and fate of this metabolite. By tracking the ¹³C₆-labeled backbone, researchers can unequivocally identify downstream metabolites in complex biological matrices.

Metabolomics: In metabolomic studies, liquid chromatography-mass spectrometry (LC-MS/MS) can be employed to trace the metabolic conversion of Thyroxine 4'-O-Sulfate-¹³C₆. This approach allows for the identification and quantification of known and novel metabolites, providing a comprehensive picture of its metabolic profile under various physiological and pathological conditions. For instance, a decrease in the labeled parent compound can be correlated with a concurrent increase in specific downstream products, thereby elucidating the primary routes of its metabolism.

Proteomics: Proteomic analyses can complement metabolomic data by identifying the key proteins—enzymes, transporters, and receptors—that interact with Thyroxine 4'-O-Sulfate-¹³C₆. Techniques such as affinity purification-mass spectrometry, using a tagged version of the compound, could potentially identify novel binding partners. Furthermore, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated with the administration of Thyroxine 4'-O-Sulfate-¹³C₆ to quantify changes in protein expression in response to this specific metabolite, thus linking metabolic pathways to cellular protein dynamics. A recent study on thyroid toxicity utilized a multi-omics approach, collecting data from the transcriptome, proteome, phosphoproteome, and metabolome to gain a comprehensive understanding of the molecular responses to chemical exposure nih.govresearchgate.net. This highlights the power of integrating different omics layers to elucidate complex biological processes.

An integrative multi-omics analysis of thyroid cancer combined proteomics, phosphoproteomics, metabolomics, and RNA sequencing data to identify key genes associated with reprogrammed energy metabolism jcancer.orgnih.gov. Similarly, such an approach with Thyroxine 4'-O-Sulfate-¹³C₆ could reveal its role in the metabolic reprogramming of various tissues.

Exploration of Novel Metabolic Fates Beyond Known Deiodination and Deconjugation Pathways

While deiodination and deconjugation (desulfation) are the most well-characterized metabolic pathways for thyroxine and its sulfated form, the use of ¹³C-labeled Thyroxine 4'-O-Sulfate opens the door to discovering alternative metabolic routes. scispace.comnih.govsemanticscholar.org The stable isotope label ensures that metabolites originating from the administered compound can be distinguished from the endogenous pool, facilitating the identification of previously unknown, low-abundance metabolic products.

Potential novel pathways that could be investigated using Thyroxine 4'-O-Sulfate-¹³C₆ include:

Ether Bond Cleavage: The cleavage of the ether bond linking the two iodinated rings of the thyronine structure is a less studied metabolic pathway. By tracking the ¹³C₆-labeled outer ring, researchers can determine if this ring is released and further metabolized.

Oxidative Decarboxylation and Deamination: The alanine side chain of thyroxine can undergo oxidative modifications. The ¹³C label in the tyrosine backbone would be retained in the resulting iodothyroacetic acid derivatives, allowing for their definitive identification.

Formation of Novel Conjugates: Beyond desulfation, it is conceivable that Thyroxine 4'-O-Sulfate could undergo further conjugation with other molecules, such as glucuronic acid on the inner ring, or even form conjugates with small peptides or amino acids.

The search for these novel metabolites would be greatly enhanced by the unique isotopic signature of the ¹³C₆-labeled compound, which allows for sophisticated data filtering strategies in high-resolution mass spectrometry analyses.

Development of Innovative Analytical Techniques for Ultra-Trace Level Detection and Spatially Resolved Analysis

A significant challenge in studying thyroid hormone metabolites is their often very low concentrations in biological tissues and fluids. The use of Thyroxine 4'-O-Sulfate-¹³C₆ as an internal standard in isotope dilution mass spectrometry assays can significantly improve the accuracy and precision of quantification at ultra-trace levels.

Ultra-Trace Level Detection: Advanced mass spectrometry platforms, such as triple quadrupole or high-resolution orbital trap systems, coupled with optimized liquid chromatography, are essential for achieving the required sensitivity. nih.gov The development of immunoassays specifically targeting Thyroxine 4'-O-Sulfate could also provide a high-throughput method for its detection, with the ¹³C₆-labeled compound serving as a critical reagent for assay validation and standardization.

Spatially Resolved Analysis: A particularly exciting future direction is the application of mass spectrometry imaging (MSI) to visualize the distribution of Thyroxine 4'-O-Sulfate-¹³C₆ and its metabolites within tissues. Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI could provide a spatial map of where the compound and its downstream products accumulate, offering insights into tissue-specific metabolism and local hormone action. springermedizin.de This would be invaluable for understanding the role of sulfated thyroid hormones in specific organs or even within different cell types of a heterogeneous tissue. Recent modeling studies have highlighted the spatial and blood flow-dependent distribution of thyroid hormones in tissues, emphasizing the importance of understanding local concentrations. biorxiv.orgnih.govresearchgate.netnih.gov

Implications for Understanding Fundamental Aspects of Comparative Endocrinology and Thyroid Hormone Evolution

The sulfation of thyroid hormones is a phylogenetically ancient metabolic pathway, and its physiological significance likely varies across different species. The use of Thyroxine 4'-O-Sulfate-¹³C₆ in comparative endocrinology studies can help to elucidate the evolutionary trajectory of thyroid hormone metabolism and action.

By administering this labeled compound to various non-mammalian vertebrate and even invertebrate species, researchers can trace its metabolic fate and identify species-specific differences in the activity of sulfotransferases, deiodinases, and other metabolizing enzymes. This could reveal whether sulfation is primarily an inactivation pathway in all species or if sulfated metabolites have unique biological activities in certain lineages. For example, studies in sea urchins suggest that sulfated thyroid hormones can influence developmental processes, potentially through non-canonical signaling pathways. frontiersin.org

Such comparative studies, powered by the precision of stable isotope tracers, will not only deepen our understanding of the fundamental principles of endocrinology but also provide a broader evolutionary context for the complex system of thyroid hormone regulation observed in humans.

Q & A

Basic: What are the key analytical methods for quantifying Thyroxine 4'-O-Sulfate-13C6 in biological matrices, and how do they address matrix interference?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for isotope-labeled compounds. To mitigate matrix effects:

  • Use stable isotope dilution (e.g., this compound itself as an internal standard) to correct for ion suppression/enhancement .
  • Optimize sample preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in serum/plasma .
  • Validate methods using FDA/EMA guidelines for accuracy (85–115%), precision (CV <15%), and lower limits of quantification (LLOQ ≤1 ng/mL) .

Basic: How is this compound synthesized, and what purity validation steps are critical?

Answer:
Synthesis involves sulfation of 13C6-labeled thyroxine using arylsulfotransferase enzymes or chemical sulfation with SO3-pyridine complexes. Purity validation requires:

  • NMR and high-resolution MS to confirm structural integrity and isotopic enrichment (>99% 13C6).
  • HPLC-UV/FLD to detect residual precursors (e.g., unreacted thyroxine) with thresholds <0.1% .
  • Stability testing under storage conditions (-80°C, argon atmosphere) to prevent desulfation .

Advanced: How do metabolic pathways of this compound differ from endogenous thyroxine in hepatic models?

Answer:
Use isotope tracing in primary hepatocytes or microsomal assays to track sulfated vs. non-sulfated metabolites:

  • Incubate with UGT1A1/SULT1A1 inhibitors to identify enzyme-specific contributions .
  • Compare kinetics (Km, Vmax) using LC-MS/MS to quantify 13C6-labeled vs. endogenous thyroxine sulfation rates.
  • Validate findings against human hepatocyte RNA-seq data to correlate enzyme expression with metabolic activity .

Advanced: How can contradictory data on this compound’s stability in aqueous buffers be resolved?

Answer:
Contradictions often arise from pH/temperature variability. Design experiments to:

  • Test stability across pH 2–9 (simulating gastrointestinal and systemic environments) at 37°C.
  • Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS monitoring.
  • Apply Arrhenius modeling to predict degradation kinetics and validate with real-time data .

Basic: What in vitro models best replicate this compound’s transport across the blood-brain barrier (BBB)?

Answer:

  • Use hCMEC/D3 cell monolayers (human BBB model) with TEER >200 Ω·cm².
  • Apply LC-MS/MS to quantify apical-to-basal flux, correcting for nonspecific binding with 13C6-labeled internal standards.
  • Compare results to in situ rodent brain perfusion studies to validate translational relevance .

Advanced: How can researchers optimize experimental designs for studying this compound’s role in thyroid hormone resistance syndromes?

Answer:

  • Patient-derived fibroblasts : Measure 13C6-thyroxine sulfation in cells with THRB mutations vs. wild-type.
  • CRISPR/Cas9 knock-in models : Introduce resistance-associated mutations (e.g., R338W) and assess sulfated metabolite accumulation via LC-MS/MS.
  • Use mixed-effects models to account for inter-individual variability in clinical cohorts .

Basic: What are the ethical and technical considerations for using this compound in pediatric thyroid studies?

Answer:

  • Ethical: Follow Declaration of Helsinki guidelines for pediatric consent/assent, emphasizing minimal radiation exposure (if combined with radiolabeled tracers).
  • Technical: Adjust dosing based on body surface area and validate LC-MS/MS sensitivity for low-concentration samples (e.g., neonatal serum) .

Key Research Gaps and Recommendations

  • Mechanistic studies : Elucidate sulfotransferase isoform specificity using recombinant enzyme assays .
  • Data transparency : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw LC-MS/MS datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.